molecular formula C13H12Cl2N2O2S B12758833 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide CAS No. 148174-23-6

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide

Cat. No.: B12758833
CAS No.: 148174-23-6
M. Wt: 331.2 g/mol
InChI Key: AVXOPMCWKHAVSX-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzisothiazole ring and multiple chloro and oxo functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chloropropanoyl chloride with 2,1-benzisothiazol-3(1H)-amine under controlled conditions to form the intermediate product. This intermediate is then further reacted with 3-chloropropanamide in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives. Substitution reactions result in the replacement of chloro groups with the nucleophilic functional groups .

Scientific Research Applications

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(3-chloro-1-oxopropyl)propanamide
  • 2,1-Benzisothiazol-3(1H)-ylidene derivatives

Uniqueness

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide stands out due to its dual functional groups (chloro and oxo) and the presence of the benzisothiazole ring. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

148174-23-6

Molecular Formula

C13H12Cl2N2O2S

Molecular Weight

331.2 g/mol

IUPAC Name

3-chloro-N-[1-(3-chloropropanoyl)-2,1-benzothiazol-3-ylidene]propanamide

InChI

InChI=1S/C13H12Cl2N2O2S/c14-7-5-11(18)16-13-9-3-1-2-4-10(9)17(20-13)12(19)6-8-15/h1-4H,5-8H2

InChI Key

AVXOPMCWKHAVSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)CCCl)SN2C(=O)CCCl

Origin of Product

United States

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